Dinoseb

Description

Properties

IUPAC Name |

2-butan-2-yl-4,6-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5/c1-3-6(2)8-4-7(11(14)15)5-9(10(8)13)12(16)17/h4-6,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZPCEFYPSAJFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5 | |

| Record name | DINOSEB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4968 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DINOSEB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0149 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35040-03-0 (hydrochloride salt), 6365-83-9 (ammonium salt), 6420-47-9 (triethanolamine salt), 53404-43-6 (diolamine salt/solvate) | |

| Record name | Dinoseb [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3020207 | |

| Record name | Dinoseb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dinoseb appears as orange-brown viscous liquid or orange-brown solid. Orange crystals when pure. Has a pungent odor. Used as a plant growth regulator; insecticide and herbicide. (EPA, 1998), Liquid; Pellets or Large Crystals, Orange or yellow solid with a pungent odor; [HSDB], Solid, ORANGE CRYSTALS WITH PUNGENT ODOUR. | |

| Record name | DINOSEB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4968 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 2-(1-methylpropyl)-4,6-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,6-Dinitro-o-sec-butyl phenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1015 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (±)-2-(1-Methylpropyl)-4,6-dinitrophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032559 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DINOSEB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0149 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

332 °C | |

| Record name | DINOSEB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0149 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

60.1 to 84.9 °F for 3 commercial products (EPA, 1998), 15.6 °C, (CLOSED CUP) (DOW GENERAL WEED KILLER); 18.9 °C, (CLOSED CUP) (DOW SELECTIVE WEED KILLER), >100 °C | |

| Record name | DINOSEB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4968 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DINOSEB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1445 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DINOSEB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0149 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

0.0052 G/100 G WATER; 48 G/100 G ETHANOL; 27 G/100 G N-HEPTANE; MISCIBLE IN ETHYL ETHER, TOLUENE, & XYLENE, 0.052 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.005 (very poor) | |

| Record name | DINOSEB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1445 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (±)-2-(1-Methylpropyl)-4,6-dinitrophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032559 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DINOSEB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0149 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.2647 at 113 °F (EPA, 1998) - Denser than water; will sink, 1.2647 @ 45 °C/4 °C, Relative density (water = 1): 1.3 (30 °C) | |

| Record name | DINOSEB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4968 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DINOSEB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1445 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DINOSEB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0149 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

7.73 (EPA, 1998) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 8.3 | |

| Record name | DINOSEB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4968 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DINOSEB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0149 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 303.98 °F (EPA, 1998), 1 MM HG @ 151.1 °C, Vapor pressure, Pa at 20 °C: 0.007 | |

| Record name | DINOSEB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4968 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DINOSEB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1445 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DINOSEB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0149 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

THE TRIETHANOLAMINE SALT OF DINOSEB CONTAINED OVER 200 MG/KG N-NITROSODIETHANOLAMINE. /SRP: A HIGHLY TOXIC CONTAMINANT/ | |

| Record name | DINOSEB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1445 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals, Orange solid | |

CAS No. |

88-85-7 | |

| Record name | DINOSEB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4968 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dinoseb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinoseb [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DINOSEB | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-(1-methylpropyl)-4,6-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dinoseb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dinoseb | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DINOSEB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD44ZEM22M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DINOSEB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1445 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (±)-2-(1-Methylpropyl)-4,6-dinitrophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032559 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DINOSEB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0149 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

100 to 108 °F (EPA, 1998), 38-42 °C, 40 - 41 °C | |

| Record name | DINOSEB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4968 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DINOSEB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1445 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (±)-2-(1-Methylpropyl)-4,6-dinitrophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032559 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DINOSEB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0149 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Dinoseb: A Technical Whitepaper on its Chemical Properties, Structure, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinoseb, chemically known as 2-(1-methylpropyl)-4,6-dinitrophenol, is a synthetic organic compound historically utilized as a potent herbicide and pesticide. Despite its efficacy in agriculture, its severe toxicity to non-target organisms, including humans, has led to a global ban on its use. This technical guide provides an in-depth analysis of the chemical properties, structural characteristics, and the primary mechanism of action of this compound. It further explores the downstream signaling pathways affected by its activity and details experimental methodologies for its synthesis and analytical detection. This document is intended to serve as a comprehensive resource for researchers in toxicology, environmental science, and drug development, providing critical data and procedural insights into the study of this significant environmental contaminant.

Chemical Properties and Structure

This compound is a dinitrophenolic compound characterized by a yellow to orange crystalline solid appearance with a pungent odor.[1] Its chemical and physical properties are summarized in the table below, providing a quantitative overview for laboratory reference.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(1-methylpropyl)-4,6-dinitrophenol | [2] |

| Synonyms | 2-sec-Butyl-4,6-dinitrophenol, DNBP | [3] |

| CAS Number | 88-85-7 | [2] |

| Molecular Formula | C₁₀H₁₂N₂O₅ | [2] |

| Molecular Weight | 240.21 g/mol | [3] |

| Melting Point | 38-42 °C | [2] |

| Boiling Point | Decomposes before boiling | [4] |

| Water Solubility | 52 mg/L at 25 °C | [5] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and most organic solvents. | [6] |

| pKa | 4.47 | [4] |

| Vapor Pressure | 1 mmHg at 151.1 °C | [5] |

| Appearance | Yellow to orange crystalline solid | [1] |

| Odor | Pungent | [1] |

| InChI | InChI=1S/C10H12N2O5/c1-3-6(2)8-4-7(11(14)15)5-9(10(8)13)12(16)17/h4-6,13H,3H2,1-2H3 | [2] |

| SMILES | CCC(C)c1c(O)c(cc(c1)--INVALID-LINK--[O-])--INVALID-LINK--[O-] | [2] |

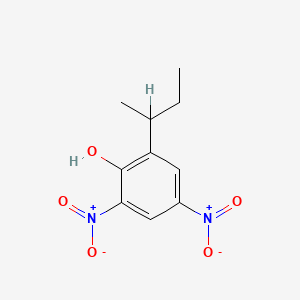

Chemical Structure

The chemical structure of this compound consists of a phenol (B47542) ring substituted with a sec-butyl group at position 2 and two nitro groups at positions 4 and 6. This specific arrangement of functional groups is crucial for its biological activity.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the alkylation of phenol followed by nitration.[2]

Step 1: Friedel-Crafts Alkylation of Phenol

This step involves the reaction of phenol with a sec-butylating agent, such as 2-butanol (B46777) or a sec-butyl halide, in the presence of a Lewis acid catalyst (e.g., sulfuric acid or aluminum chloride).

-

Materials: Phenol, 2-butanol (or sec-butyl chloride), concentrated sulfuric acid (or anhydrous aluminum chloride).

-

Procedure:

-

In a reaction vessel, dissolve phenol in an appropriate solvent.

-

Slowly add the Lewis acid catalyst while maintaining a controlled temperature.

-

Add the sec-butylating agent dropwise to the reaction mixture.

-

The reaction is typically stirred for several hours at a specific temperature to ensure complete alkylation.

-

The resulting product, 2-sec-butylphenol (B1202637), is then isolated and purified.

-

Step 2: Nitration of 2-sec-butylphenol

The purified 2-sec-butylphenol is then nitrated using a mixture of nitric acid and sulfuric acid. A patented method describes the sulfonation of ortho-sec-butylphenol followed by nitration.[7]

-

Materials: 2-sec-butylphenol, concentrated nitric acid, concentrated sulfuric acid.

-

Procedure:

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the temperature low.

-

Slowly add the 2-sec-butylphenol to the nitrating mixture with constant stirring and cooling to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is stirred for a period to ensure dinitration at the 4 and 6 positions of the phenol ring.

-

The reaction is then quenched by pouring it onto ice, which precipitates the crude this compound.

-

The crude product is collected by filtration, washed with water to remove excess acid, and then purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Caption: General synthesis workflow for this compound.

Analytical Methods for this compound Detection

The detection and quantification of this compound in environmental samples are critical for monitoring and remediation efforts. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound in Soil

This method involves solvent extraction of this compound from the soil matrix, followed by analysis using GC-MS.

-

Sample Preparation (based on a general multiresidue method): [5]

-

A known weight of the soil sample is mixed with a water-acetonitrile mixture.

-

The mixture is subjected to sonication to extract the pesticides.

-

The pesticides are then partitioned into an organic solvent like dichloromethane.

-

The extract is concentrated and may require a cleanup step using techniques like solid-phase extraction (SPE) to remove interfering substances. A simple method for this compound in agricultural products involves extraction with acetonitrile (B52724), washing with hexane, and cleanup with a silica (B1680970) gel column.[1]

-

-

GC-MS Conditions (example parameters):

-

Gas Chromatograph: Equipped with a capillary column suitable for pesticide analysis (e.g., HP-5ms).

-

Injector: Splitless mode.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A programmed temperature ramp to separate the components of the extract.

-

Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.[5] Identification is based on the retention time and the ratio of characteristic ions.

-

3.2.2. High-Performance Liquid Chromatography (HPLC-UV) Analysis of this compound in Water

HPLC with UV detection is a common method for analyzing this compound in water samples.

-

Sample Preparation:

-

Water samples may be pre-concentrated using solid-phase extraction (SPE) with a C18 cartridge to enrich the analyte and remove interfering substances.

-

The this compound is eluted from the SPE cartridge with a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

-

The eluate is then evaporated to a small volume and reconstituted in the mobile phase.

-

-

HPLC-UV Conditions (based on a general method for pesticides): [8]

-

HPLC System: Equipped with a C18 reversed-phase column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., acidified water) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

-

Flow Rate: Typically 1 mL/min.

-

Injection Volume: A defined volume of the prepared sample.

-

UV Detector: Set to a wavelength where this compound exhibits maximum absorbance.

-

A specific LC-MS/MS method for this compound in various matrices involves extraction with acetone, partitioning with hexane, and cleanup with a PSA mini column, followed by analysis on a C18 column with a methanol-water mobile phase.[9]

Mechanism of Action and Signaling Pathways

The primary mechanism of toxicity for this compound is the uncoupling of oxidative phosphorylation in mitochondria.[10] This process disrupts the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.

Uncoupling of Oxidative Phosphorylation

This compound is a lipophilic weak acid, which allows it to readily diffuse across the inner mitochondrial membrane in its protonated (neutral) form.[2]

-

Proton Shuttling: In the acidic intermembrane space, this compound picks up a proton.

-

Membrane Traversal: The now neutral this compound molecule diffuses across the inner mitochondrial membrane into the more alkaline mitochondrial matrix.

-

Proton Release: Inside the matrix, this compound releases the proton.

-

Return to Intermembrane Space: The deprotonated, negatively charged this compound anion is then driven back to the intermembrane space by the membrane potential.

This cyclical process effectively creates a "proton leak" across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthase to produce ATP. The energy from the electron transport chain is consequently released as heat instead of being used for ATP synthesis.[10] this compound has also been shown to partially inhibit the mitochondrial redox chain at the level of succinate (B1194679) dehydrogenase and cytochrome c reductase (complex III).[11]

Caption: Mechanism of this compound-induced uncoupling of oxidative phosphorylation.

Downstream Signaling Pathways

The disruption of cellular energy homeostasis by this compound can trigger a cascade of downstream signaling events, impacting various cellular processes. While the direct links are still under investigation, dinitrophenols have been shown to influence key signaling pathways such as mTOR and CREB.

4.2.1. mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism. Its activity is highly dependent on cellular energy status. The decrease in ATP levels caused by this compound can lead to the activation of AMP-activated protein kinase (AMPK), a critical energy sensor.[12] Activated AMPK can inhibit mTORC1 signaling through the phosphorylation of TSC2 and Raptor.[12] This inhibition of mTOR can lead to a shutdown of anabolic processes like protein and lipid synthesis and the induction of catabolic processes such as autophagy.[12]

4.2.2. CREB Signaling Pathway

The cAMP response element-binding protein (CREB) is a transcription factor that plays a vital role in neuronal plasticity, learning, memory, and cell survival.[13] The activation of CREB is often mediated by various kinases, including protein kinase A (PKA), Ca²⁺/calmodulin-dependent protein kinases (CaMKs), and mitogen-activated protein kinases (MAPKs).[14] While the direct effect of this compound on CREB is not fully elucidated, alterations in intracellular calcium levels and cellular stress resulting from mitochondrial dysfunction can potentially modulate the activity of kinases that phosphorylate and activate CREB.[14] For instance, the related compound 1,3-dinitrobenzene (B52904) has been shown to induce apoptosis via the JNK signaling pathway, a member of the MAPK family.[15]

4.2.3. Apoptosis

Prolonged and severe disruption of mitochondrial function and energy depletion by this compound can lead to the induction of apoptosis, or programmed cell death. The release of pro-apoptotic factors from the mitochondria, such as cytochrome c, can activate the caspase cascade, leading to the execution of the apoptotic program.

Caption: Potential downstream signaling pathways affected by this compound.

Conclusion

This compound remains a compound of significant interest to the scientific community due to its potent biological activity and its legacy as an environmental contaminant. This technical guide has provided a detailed overview of its chemical properties, structure, and the molecular basis of its toxicity. The primary mechanism, the uncoupling of oxidative phosphorylation, triggers a complex cellular response, impacting key signaling pathways involved in metabolism, cell growth, and survival. The experimental protocols outlined for its synthesis and analysis provide a foundation for further research into its detection, remediation, and the intricate details of its biological effects. A thorough understanding of this compound's chemistry and toxicology is essential for developing strategies to mitigate its environmental impact and for advancing our knowledge of mitochondrial function and cellular bioenergetics.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Multiresidue analysis of pesticides in soil by gas chromatography with nitrogen-phosphorus detection and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Distribution, lipid-bilayer affinity and kinetics of the metabolic effects of this compound in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN101830808A - Production method of ortho-sec-butyl-4,6-dinitrophenol - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. [Use of the analytical method LC-MS/MS for finding this compound and dinoterb in agricultural products, livestock products and seafood] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. Interactions of herbicides 2,4-D and this compound with liver mitochondrial bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mTOR signaling at the crossroads of environmental signals and T-cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modulation of CREB and its associated upstream signaling pathways in pesticide-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Modulation of CREB and its associated upstream signaling pathways in pesticide-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1,3-Dinitrobenzene induces apoptosis in TM4 mouse Sertoli cells: Involvement of the c-Jun N-terminal kinase (JNK) MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of 2-sec-butyl-4,6-dinitrophenol (Dinoseb): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-sec-butyl-4,6-dinitrophenol, commonly known as dinoseb, is a synthetic organic compound historically used as a herbicide and pesticide.[1] Its potent biological activity stems from its function as a classical uncoupler of oxidative phosphorylation.[2][3] This technical guide provides a detailed examination of the molecular mechanism of action of this compound, focusing on its interaction with mitochondrial bioenergetics. It includes a compilation of quantitative toxicological data, detailed experimental protocols for assessing its effects, and visual representations of the key pathways and workflows to support researchers in the fields of toxicology, biochemistry, and drug development.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of action of 2-sec-butyl-4,6-dinitrophenol is the uncoupling of oxidative phosphorylation in mitochondria.[2][3] This process disrupts the tight coupling between the electron transport chain (ETC) and the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.

This compound is a lipophilic weak acid, properties that are central to its function as a protonophore.[4] In its protonated (undissociated) form, this compound can readily diffuse across the inner mitochondrial membrane.[4] Once in the alkaline environment of the mitochondrial matrix, it releases a proton (H+), becoming a negatively charged anion. This anion is then driven back across the membrane into the intermembrane space by the electrochemical potential, where it can pick up another proton and repeat the cycle.

This shuttling of protons dissipates the proton motive force (the electrochemical gradient of protons) that is established by the ETC.[5] The energy released from the electron transport chain, which is normally used by ATP synthase to produce ATP, is instead dissipated as heat.[6] This leads to an increase in oxygen consumption as the ETC attempts to compensate for the lack of ATP production, a hallmark of uncoupling agents.[2] The futile cycling of protons ultimately leads to a depletion of cellular ATP, metabolic distress, and cell death.[4]

Beyond its primary uncoupling activity, this compound has also been reported to be a weak inhibitor of mitochondrial respiratory complexes II and III.[4]

Quantitative Data

The following tables summarize key quantitative data related to the toxicological and biochemical effects of 2-sec-butyl-4,6-dinitrophenol.

| Parameter | Species | Route | Value | Reference(s) |

| Acute Oral LD50 | Rat | Oral | 25-58 mg/kg | [2] |

| Guinea Pig | Oral | 25 mg/kg | [2] | |

| Human (estimated) | Oral | 5-50 mg/kg | [1] | |

| Acute Dermal LD50 | Rabbit | Dermal | 80-200 mg/kg | [2] |

| Guinea Pig | Dermal | 200-300 mg/kg | [2] | |

| Acute Inhalation LC50 | Rat (4-hour exposure) | Inhalation | 33-290 mg/m³ | [4] |

Table 1: Acute Toxicity of 2-sec-butyl-4,6-dinitrophenol

| Parameter | System | Value | Reference(s) |

| Half-maximal stimulation of oxygen uptake | Isolated rat liver mitochondria | 0.28 µM | [3] |

| Perfused rat liver | 2.8-5.8 µM | [3] | |

| Half-maximal inhibition of gluconeogenesis | Perfused rat liver | 3.04-5.97 µM | [3] |

| Half-maximal inhibition of ureagenesis | Perfused rat liver | 3.04-5.97 µM | [3] |

Table 2: Biochemical Effects of 2-sec-butyl-4,6-dinitrophenol

Signaling Pathways and Logical Relationships

Mechanism of Oxidative Phosphorylation Uncoupling by this compound

Caption: Uncoupling of oxidative phosphorylation by this compound.

Logical Flow of this compound's Toxic Action

Caption: Logical progression of this compound's toxic effects.

Experimental Protocols

Isolation of Rat Liver Mitochondria

This protocol is adapted from standard procedures for isolating functional mitochondria for toxicological studies.

Materials:

-

Isolation Buffer I: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4.

-

Isolation Buffer II: 250 mM sucrose, 10 mM Tris-HCl, 0.1 mM EGTA, pH 7.4.

-

Homogenizer with a Teflon pestle.

-

Refrigerated centrifuge.

-

Cheesecloth.

Procedure:

-

Euthanize a rat according to approved animal care protocols and immediately excise the liver.

-

Place the liver in ice-cold Isolation Buffer I and mince it into small pieces.

-

Wash the minced liver pieces with fresh, ice-cold Isolation Buffer I to remove excess blood.

-

Homogenize the tissue in 5 volumes of Isolation Buffer I using a Teflon pestle homogenizer with 6-8 slow passes.

-

Dilute the homogenate with 8 volumes of Isolation Buffer I and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Filter the supernatant through two layers of cheesecloth into a clean, chilled centrifuge tube.

-

Centrifuge the filtrate at 14,000 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and resuspend the mitochondrial pellet in 20 mL of ice-cold Isolation Buffer I. Centrifuge again at 10,000 x g for 10 minutes at 4°C.

-

Repeat the wash step with Isolation Buffer II.

-

Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.

-

Determine the protein concentration using a standard method (e.g., BCA assay). Keep the mitochondrial suspension on ice and use within 4-6 hours.

Measurement of Mitochondrial Oxygen Consumption

This protocol outlines the measurement of mitochondrial respiration using a Clark-type oxygen electrode or high-resolution respirometry.

Materials:

-

Respiration Buffer: 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, and 1 mg/mL BSA, pH 7.2.

-

Substrates (e.g., 10 mM glutamate (B1630785), 5 mM malate, or 10 mM succinate).

-

ADP solution (e.g., 100 mM).

-

This compound stock solution in a suitable solvent (e.g., ethanol).

-

Clark-type oxygen electrode or high-resolution respirometer.

Procedure:

-

Calibrate the oxygen electrode at the desired temperature (e.g., 30°C).

-

Add 1-2 mL of air-saturated Respiration Buffer to the reaction chamber.

-

Add an appropriate amount of isolated mitochondria (e.g., 0.5-1.0 mg protein/mL).

-

Record the basal respiration rate (State 2).

-

Add the respiratory substrate(s) (e.g., glutamate and malate) to initiate substrate-driven respiration.

-

To measure State 4 respiration (resting state), allow the endogenous ADP to be phosphorylated.

-

Add a known concentration of this compound to the chamber and record the stimulation of oxygen consumption. This reflects the uncoupling effect.

-

To measure State 3 respiration (active phosphorylation), add a saturating amount of ADP.

-

The respiratory control ratio (RCR), an indicator of mitochondrial coupling, can be calculated as the ratio of State 3 to State 4 respiration. This compound will cause a decrease in the RCR.

Caption: Workflow for measuring mitochondrial oxygen consumption.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.

Materials:

-

JC-1 dye stock solution (e.g., in DMSO).

-

Cell culture medium.

-

Cultured cells of interest.

-

This compound stock solution.

-

Fluorescence microscope or plate reader.

Procedure:

-

Seed cells in a suitable format (e.g., 96-well plate or chamber slides) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period. Include a vehicle control.

-

Prepare a working solution of JC-1 in cell culture medium (e.g., 2 µM).

-

Remove the treatment medium and incubate the cells with the JC-1 working solution for 30 minutes at 37°C.

-

Wash the cells with a suitable buffer (e.g., PBS).

-

Measure the fluorescence. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red (emission ~590 nm). In cells with low ΔΨm (as induced by this compound), JC-1 remains as monomers that fluoresce green (emission ~529 nm).

-

The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies depolarization.

Measurement of Mitochondrial ATPase Activity

This protocol describes a colorimetric assay to measure the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis.

Materials:

-

Isolated mitochondria.

-

ATPase reaction buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 8.0).

-

ATP solution (e.g., 100 mM).

-

This compound stock solution.

-

Malachite green reagent for Pi detection.

-

Phosphate standard solution.

Procedure:

-

Prepare reaction tubes containing the ATPase reaction buffer.

-

Add isolated mitochondria to the tubes.

-

Add various concentrations of this compound or a vehicle control. Pre-incubate for a short period if necessary.

-

Initiate the reaction by adding ATP. Incubate at a constant temperature (e.g., 37°C) for a defined time (e.g., 15-30 minutes).

-

Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).

-

Centrifuge the samples to pellet the protein.

-

Take an aliquot of the supernatant and add the Malachite green reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).

-

Calculate the amount of Pi released by comparing the absorbance to a standard curve generated with the phosphate standard solution. An increase in ATPase activity is expected with this compound treatment.[2]

Conclusion

2-sec-butyl-4,6-dinitrophenol exerts its potent toxic effects primarily by acting as a protonophore, thereby uncoupling mitochondrial oxidative phosphorylation. This leads to the dissipation of the proton motive force, a halt in ATP synthesis, and a surge in oxygen consumption and heat production, ultimately resulting in cellular demise. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the biochemical and cellular impacts of this compound and other mitochondrial uncouplers. A thorough understanding of these mechanisms is crucial for assessing the risks associated with such compounds and for the development of potential therapeutic strategies targeting cellular bioenergetics.

References

- 1. agilent.com [agilent.com]

- 2. Interactions of herbicides 2,4-D and this compound with liver mitochondrial bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Distribution, lipid-bilayer affinity and kinetics of the metabolic effects of this compound in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. ableweb.org [ableweb.org]

- 6. This compound | C10H12N2O5 | CID 6950 - PubChem [pubchem.ncbi.nlm.nih.gov]

Dinoseb: A Technical Examination of its Historical Use as a Pesticide

Executive Summary: Dinoseb (2-sec-butyl-4,6-dinitrophenol) is a dinitrophenolic compound historically employed as a broad-spectrum pesticide. First registered in the United States in 1948, its use was widespread until its cancellation by the U.S. Environmental Protection Agency (EPA) in 1986 due to significant health and environmental concerns, including teratogenicity and acute toxicity.[1][2] This guide provides a detailed technical overview of this compound's chemical properties, its mechanism of action, historical applications, and the experimental methodologies used to characterize its toxicological profile. It is intended for an audience of researchers, scientists, and professionals in drug development.

Chemical Properties and Formulations

This compound is a dark orange or reddish-brown crystalline solid or viscous liquid, depending on the ambient temperature.[1][2] It is sparingly soluble in water but demonstrates good solubility in various organic solvents, including ethanol (B145695) and spray oils.[1] For agricultural application, it was commonly formulated as an emulsifiable concentrate or as water-soluble amine or ammonium (B1175870) salts.[1][3]

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₂N₂O₅ | [4] |

| Molar Mass | 240.22 g/mol | [1] |

| Melting Point | 32-42 °C | [1][2] |

| Water Solubility | 52 mg/L at 20 °C | [1] |

| Vapor Pressure | 6.7 mPa at 25 °C | [1] |

| CAS Number | 88-85-7 | [1] |

Mode of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of this compound's toxicity is the uncoupling of oxidative phosphorylation in mitochondria.[4][5][6] As a lipophilic weak acid, this compound can diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, it becomes protonated, traverses the membrane into the matrix, and releases the proton, effectively dissipating the critical proton gradient. This uncoupling action delinks the electron transport chain from ATP synthesis.[3][4] Consequently, the cell rapidly consumes oxygen in an attempt to restore the gradient, but ATP production is severely inhibited, leading to a cellular energy crisis, metabolic disruption, and ultimately, cell death.[1][6]

Caption: this compound acts as a protonophore, disrupting the mitochondrial proton gradient.

Historical Agricultural Applications

Prior to its ban, this compound was a Restricted Use Pesticide (RUP) utilized for its broad-spectrum activity.[1] Its applications were diverse, reflecting its efficacy as a herbicide, insecticide, fungicide, and desiccant.[1][2]

| Crop/Use Category | Specific Application |

| Legumes & Field Crops | Selective pre- and post-emergence control of broadleaf weeds in soybeans, peanuts, beans, and corn.[1] |

| Fruits & Nuts | Used as an insecticide and for weed control in grapes, citrus, and various fruit and nut orchards.[1][2] |

| Vegetables & Seed Crops | Applied as a herbicide in vegetable crops and as a desiccant (drying agent) on seed crops to facilitate harvesting.[1][2] |

Toxicological Profile

This compound is classified as highly toxic to a wide range of organisms, including mammals, birds, and aquatic life.[1][5] Its high toxicity and evidence of developmental effects, such as teratogenicity in laboratory animals, were primary drivers for its regulatory cancellation.[1][6]

| Organism/Test | Toxicity Value (LD₅₀/LC₅₀) | Reference |

| Rat (Oral LD₅₀) | 25 - 58 mg/kg | [1] |

| Rabbit (Dermal LD₅₀) | 80 - 200 mg/kg | [1] |

| Birds (Acute Oral LD₅₀) | 7 - 9 mg/kg | [1][4] |

| Fish (96-hour LC₅₀) | 44 - 118 µg/L | [1] |

| Mouse (Oral LD₅₀) | 16 mg/kg | [7] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to assess the toxicity and mechanism of action of compounds like this compound.

Acute Oral Toxicity (LD₅₀) Determination

This protocol is a synthesized methodology based on OECD Guideline 401 for acute oral toxicity testing, which was the standard during this compound's regulatory evaluation.

Caption: Standardized workflow for an acute oral LD₅₀ toxicity study.

Methodology:

-

Animal Model and Acclimatization: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strain) of a single sex are used.[5] Animals are acclimatized to laboratory conditions (22 ± 3°C, 30-70% humidity) for at least five days before dosing.[5]

-

Grouping and Fasting: Animals are randomly assigned to treatment groups, with at least 5 animals per group.[5] Food is withheld overnight prior to dosing, though water remains available.[8]

-

Dose Preparation and Administration: this compound is dissolved or suspended in a suitable vehicle, such as corn oil.[5] A series of graduated doses are administered to the respective groups via oral gavage in a single volume, typically not exceeding 1 mL/100 g body weight.[5] A control group receives the vehicle only.

-

Observation: Animals are observed for mortality, and clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, tremors, convulsions, lethargy) are systematically recorded.[9] Observations are made frequently on the day of dosing and at least daily thereafter for a total of 14 days.[9][10]

-

Necropsy: All animals that die during the study and all surviving animals at the end of the 14-day period are subjected to a gross necropsy.[5][11]

-

Data Analysis: The LD₅₀ value, the statistically derived dose expected to cause death in 50% of the test animals, is calculated using established methods such as probit analysis.[12][13]

Mitochondrial Uncoupling Assay

This protocol describes the measurement of mitochondrial oxygen consumption to demonstrate the uncoupling effect of this compound using an oxygen electrode.

Caption: Workflow for a Substrate-Uncoupler-Inhibitor Titration (SUIT) experiment.

Methodology:

-

Mitochondrial Isolation:

-

Excise liver from a euthanized rat and immediately place it in ice-cold isolation buffer (e.g., 0.25 M sucrose, 5 mM HEPES, 1 mM EDTA, pH 7.2).[6]

-

Mince the tissue and homogenize using a Teflon-on-glass homogenizer.[3][6]

-

Perform differential centrifugation: first, a low-speed spin (e.g., 500-800 x g for 10 min) to pellet nuclei and cell debris.[2][6]

-

Transfer the supernatant and perform a high-speed spin (e.g., 8,000-9,400 x g for 10 min) to pellet the mitochondria.[2][6]

-

Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.[3] Finally, resuspend the purified mitochondrial pellet in a minimal volume of buffer.

-

-

Oxygen Consumption Measurement (Respirometry):

-

Calibrate an oxygen electrode (e.g., Clark-type) and add respiration buffer (e.g., containing KCl, KH₂PO₄, MgCl₂, and HEPES) to the measurement chamber, maintained at a constant temperature (e.g., 30°C).

-

Baseline (State 2): Add a known amount of isolated mitochondria followed by a Complex I substrate like glutamate and malate. A slow, steady rate of oxygen consumption (leak respiration) is recorded.[8][14]

-

Coupled Respiration (State 3): Add a limited amount of ADP to initiate ATP synthesis. This results in a rapid increase in oxygen consumption as the electron transport chain works to pump protons.[8][14]

-

Uncoupled Respiration: Once the ADP is consumed and respiration returns to the slower rate, add a small aliquot of this compound. A rapid and sustained increase in oxygen consumption, exceeding the State 3 rate and occurring in the absence of ADP, demonstrates the uncoupling of respiration from ATP synthesis.

-

Inhibition: Subsequent addition of an electron transport chain inhibitor, such as rotenone (B1679576) (Complex I inhibitor), will cause a sharp decrease in oxygen consumption, confirming the activity is mitochondrial.[14][15]

-

Environmental Fate and Regulatory Status

This compound exhibits low to moderate persistence in soil, with reported half-lives ranging from 5 to 31 days under typical field conditions.[1] However, its salt formulations are more water-soluble and less strongly bound to soil, posing a risk of leaching into groundwater.[1] Due to its high acute toxicity, potential for causing birth defects, and male sterility, the U.S. EPA issued an emergency suspension and notice of intent to cancel all registrations for this compound in 1986.[1][6] Its use is now banned in the United States, Canada, and the European Union.[4][9][13]

References

- 1. Rapid, quantitative isolation of mitochondria from rat liver using Ficoll gradients in vertical rotors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. agilent.com [agilent.com]

- 4. researchgate.net [researchgate.net]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Isolating mitochondria from liver tissue [ruf.rice.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. umwelt-online.de [umwelt-online.de]

- 10. scribd.com [scribd.com]

- 11. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 12. Determination of Median Lethal Dose of Combination of Endosulfan and Cypermethrin in Wistar Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cvet.tu.edu.iq [cvet.tu.edu.iq]

- 14. Item - Conceptual schematics of substrate-uncoupler-inhibitor titration (SUIT) protocols for ex vivo respirometry in permeabilized muscle fibers. - Public Library of Science - Figshare [plos.figshare.com]

- 15. researchgate.net [researchgate.net]

The Unseen Threat: A Toxicological Deep Dive into Dinoseb

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dinoseb, a dinitrophenolic compound formerly used as a herbicide and pesticide, poses significant health and environmental risks due to its high toxicity.[1][2][3] Although its use has been banned or severely restricted in many countries, its persistence in the environment and potential for human exposure remain a concern.[1][3][4] This technical guide provides a comprehensive overview of the toxicological profile of this compound, detailing its mechanism of action, metabolic fate, and adverse health effects across various biological systems. Quantitative toxicological data are summarized for comparative analysis, and detailed methodologies for key experimental studies are provided. Furthermore, this guide visualizes the core signaling pathways and experimental workflows associated with this compound toxicity to facilitate a deeper understanding of its molecular and systemic impacts.

Physicochemical Properties and Toxicokinetics

This compound, chemically known as 2-(sec-butyl)-4,6-dinitrophenol, is a crystalline orange solid with a pungent odor.[5][6] It is sparingly soluble in water but soluble in organic solvents.[2]

Absorption, Distribution, Metabolism, and Excretion (ADME):

This compound can be readily absorbed through the skin, gastrointestinal tract, and lungs.[1] Following absorption, it is distributed to various tissues, with metabolites found in the liver, kidneys, spleen, and blood.[1][5] this compound can also cross the placental barrier, posing a risk to fetal development.[1][2] The metabolism of this compound primarily occurs in the liver and involves the reduction of the nitro groups to form amino-phenols, which can then be conjugated for excretion.[7] Excretion occurs mainly through urine and feces.[2]

Mechanism of Toxicity: Uncoupling of Oxidative Phosphorylation

The primary mechanism of this compound's toxicity is the uncoupling of oxidative phosphorylation in the mitochondria.[2][8][9][10][11] As a lipophilic weak acid, this compound can readily pass through the inner mitochondrial membrane.[2][11] It acts as a protonophore, shuttling protons from the intermembrane space back into the mitochondrial matrix, thus dissipating the proton gradient that is essential for ATP synthesis.[2][11] This uncoupling leads to a decrease in ATP production and an increase in oxygen consumption and heat generation.[10] The disruption of cellular energy metabolism is the root cause of many of the observed toxic effects.[1]

Health Effects

This compound exposure can lead to a wide range of adverse health effects, affecting multiple organ systems.

Acute Toxicity

This compound is highly toxic upon acute exposure through ingestion, inhalation, or dermal contact.[1][2] Symptoms of acute poisoning include fatigue, sweating, headache, nausea, abdominal pain, and fever.[1][2] Severe exposure can lead to hyperthermia, tachycardia, dehydration, and even death.[5]

Chronic Toxicity and Carcinogenicity

Long-term exposure to this compound can cause decreased body and thyroid weight, degeneration of the testes, and thickening of the intestinal lining.[3][6] The evidence regarding the carcinogenicity of this compound is inconclusive.[1] Some studies in female mice have suggested a potential for liver cancer at moderate to high doses, while other studies in rats and male mice did not show a significant increase in tumors.[1][9] The U.S. EPA has classified this compound as a Category C carcinogen, indicating limited evidence of carcinogenicity in animals.[9]

Reproductive and Developmental Toxicity

This compound is a potent reproductive and developmental toxicant.[4][8] Studies in laboratory animals have demonstrated adverse effects on both male and female reproduction. In males, this compound exposure can lead to decreased sperm count and abnormal sperm morphology.[1] In females, it can cause maternal and fetal toxicity, including birth defects.[1][8] Teratogenic effects observed in animal studies include skeletal deformities and neurological problems in offspring.[1]

Genotoxicity

This compound has not been found to be mutagenic or genotoxic in most laboratory studies using eukaryotic cells.[1] This suggests that mutagenic effects in humans due to this compound exposure are unlikely.[1]

Quantitative Toxicological Data

The following tables summarize key quantitative toxicological data for this compound.

Table 1: Acute Toxicity Data

| Species | Route | LD50 | Reference |

| Rat | Oral | 25-58 mg/kg | [1][12] |

| Guinea Pig | Oral | 25 mg/kg | [1][12] |

| Rabbit | Dermal | 80-200 mg/kg | [1][12] |

| Guinea Pig | Dermal | 200-300 mg/kg | [1] |

| Mallard Duck | Oral | 7-9 mg/kg | [1] |

| Rat | Inhalation (4h) | 33-290 mg/m³ | [13] |

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL)

| Species | Study Type | Endpoint | NOAEL | LOAEL | Reference |

| Rat (male) | Reproductive Toxicity (dietary) | Effects on sperm parameters | - | 9.1 mg/kg bw/day | [8] |

| Rat (female) | Reproductive Toxicity (gavage) | Decreased extramedullary hematopoiesis | 0.78 mg/kg bw/day | 2.33 mg/kg bw/day | [14] |

| Rat | 2-Generation Reproduction | Decreased pup body weight | - | 1 mg/kg/day | [15] |

| Rat | 6-month dietary | Increased liver weight | 2.7 mg/kg/day | - | [15] |

| Rabbit | Developmental Toxicity (dermal) | Maternal and fetal toxicity | 3 mg/kg/day | - | [15] |

| Rat | Developmental Toxicity (gavage) | Decreased maternal body weight gain and fetal skeletal variations | 5 mg/kg bw/day | 10 mg/kg bw/day | [16] |

Experimental Protocols

Detailed methodologies for key toxicological studies are crucial for the interpretation and replication of findings. The following sections outline the general protocols for common toxicity tests, based on OECD guidelines and specific details from this compound studies.

Acute Oral Toxicity (LD50) Study

This protocol is based on the principles of the OECD Test Guideline 423 (Acute Toxic Class Method).

Methodology:

-

Animal Selection and Acclimatization: Healthy, young adult rodents (e.g., Sprague-Dawley rats) of a single sex are acclimatized to laboratory conditions for at least 5 days.

-

Fasting: Animals are fasted overnight prior to dosing to ensure gastrointestinal absorption is not affected by food.

-

Dose Administration: this compound, typically dissolved or suspended in a suitable vehicle (e.g., corn oil), is administered as a single dose by oral gavage. A step-wise procedure with a few animals per step is used to minimize the number of animals required.

-

Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals after dosing and at least once daily for 14 days. Observations include changes in skin, fur, eyes, and behavior.

-

Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Dermal Developmental Toxicity Study

This protocol is based on the principles of OECD Test Guideline 414 and specific details from a study by Johnson (1988).[1]

Methodology:

-

Animal Selection: Mated female rabbits (e.g., New Zealand White) are used.

-

Dose Administration: this compound is applied daily to a shaved area of the back during the period of organogenesis (e.g., gestation days 7-19). The application site is covered with a semi-occlusive dressing for a set period (e.g., 6 hours), after which the test substance is removed. Elizabethan collars are used to prevent ingestion.[1]

-

Maternal Observations: Dams are observed daily for clinical signs of toxicity, and body weight and food consumption are recorded regularly.

-

Caesarean Section: Shortly before the expected day of parturition, dams are euthanized, and a caesarean section is performed.

-

Uterine Examination: The uterus is examined to determine the number of corpora lutea, implantations, resorptions, and live and dead fetuses.

-

Fetal Examination: All fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.

Two-Generation Reproductive Toxicity Study

This protocol is based on the principles of OECD Test Guideline 416.

Methodology:

-

Parental (F0) Generation: Young adult male and female animals (usually rats) are administered this compound for a specified period before mating, during mating, and for females, throughout gestation and lactation.

-

F1 Generation: The offspring (F1 generation) are exposed to this compound via their mothers' milk and then through the diet after weaning.

-

F1 Mating: Selected F1 animals are mated to produce the F2 generation.

-

F2 Generation: The F2 offspring are observed until weaning.

-

Endpoints: A wide range of reproductive and developmental endpoints are evaluated in both generations, including fertility, gestation length, litter size, pup viability, growth, and sexual development. At the end of the study, animals are subjected to a full necropsy and histopathological examination of reproductive organs.

Signaling Pathways of this compound Toxicity

Beyond the primary mechanism of uncoupling oxidative phosphorylation, this compound triggers downstream signaling cascades that contribute to its cellular toxicity.

Disruption of Calcium Homeostasis

This compound has been shown to interfere with intracellular calcium signaling. It can inhibit the vasopressin-induced mobilization of calcium by inhibiting the formation of inositol (B14025) triphosphate (IP3), a key second messenger in the release of calcium from intracellular stores.

Induction of Apoptosis

The cellular stress induced by this compound, including the disruption of energy metabolism and calcium homeostasis, can lead to programmed cell death, or apoptosis. This compound has been shown to enhance Fas-triggered apoptosis. This process involves the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis.

Conclusion

This compound is a highly toxic compound with a well-defined primary mechanism of action: the uncoupling of oxidative phosphorylation. This disruption of cellular energy metabolism leads to a cascade of adverse effects, including acute and chronic toxicity, and potent reproductive and developmental toxicity. While its use is now largely discontinued, the potential for environmental and human exposure necessitates a thorough understanding of its toxicological profile. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to understand the multifaceted toxicity of this compound, from its molecular mechanisms to its systemic health impacts. Further research into the detailed molecular signaling pathways affected by this compound will continue to enhance our ability to assess its risks and develop potential therapeutic strategies for exposure.

References

- 1. scispace.com [scispace.com]

- 2. Reproductive toxicity – two-generation study | Boîte à outils pour l’homologation des pesticides | Organisation des Nations Unies pour l'alimentation et l'agriculture [fao.org]

- 3. daikinchemicals.com [daikinchemicals.com]

- 4. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combined repeated dose and reproductive/developmental toxicity screening test of the nitrophenolic herbicide this compound, 2-sec-butyl-4,6-dinitrophenol, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 7. The mechanism of phospholipase C-gamma1 regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Toxicology/Carcinogenicity [ntp.niehs.nih.gov]

- 9. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. oecd.org [oecd.org]

- 13. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]